Cathepsin S-IN-1

Description

Properties

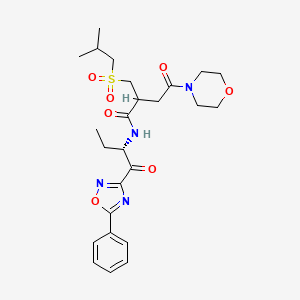

CAS No. |

537706-31-3 |

|---|---|

Molecular Formula |

C25H34N4O7S |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

2-(2-methylpropylsulfonylmethyl)-4-morpholin-4-yl-4-oxo-N-[(2S)-1-oxo-1-(5-phenyl-1,2,4-oxadiazol-3-yl)butan-2-yl]butanamide |

InChI |

InChI=1S/C25H34N4O7S/c1-4-20(22(31)23-27-25(36-28-23)18-8-6-5-7-9-18)26-24(32)19(16-37(33,34)15-17(2)3)14-21(30)29-10-12-35-13-11-29/h5-9,17,19-20H,4,10-16H2,1-3H3,(H,26,32)/t19?,20-/m0/s1 |

InChI Key |

IUMMRYVGHFJSRD-ANYOKISRSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C |

Canonical SMILES |

CCC(C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SAR-114137; SAR 114137; SAR114137. |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Cathepsin S-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin S, a lysosomal cysteine protease, is a key regulator of immune responses and is implicated in the pathogenesis of various autoimmune diseases, inflammatory disorders, and certain cancers. Its unique activity at both acidic and neutral pH allows it to function both intracellularly, in antigen presentation via the MHC class II pathway, and extracellularly, in extracellular matrix remodeling. These diverse roles have established Cathepsin S as a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cathepsin S-IN-1, a representative potent and selective inhibitor of Cathepsin S. This document details the core methodologies for its synthesis and characterization, presents its inhibitory activity in a structured format, and visualizes the key biological pathways and experimental workflows.

Introduction to Cathepsin S

Cathepsin S (CTSS) is a member of the papain family of cysteine proteases.[1] Predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages, its primary intracellular role is the degradation of the invariant chain (Ii) chaperone from MHC class II molecules, a critical step for the loading of antigenic peptides and subsequent T-cell activation.[2] Unlike many other cathepsins that are only active in the acidic environment of the lysosome, Cathepsin S retains its enzymatic activity at neutral pH, enabling its secretion and function in the extracellular space.[3] Extracellularly, it can degrade components of the extracellular matrix and activate cell surface receptors like Protease-Activated Receptor 2 (PAR2), contributing to inflammation and pain signaling.[4] Given its central role in these physiological and pathological processes, the development of potent and selective Cathepsin S inhibitors has been a significant focus of drug discovery efforts.

The Discovery of this compound: A Representative Inhibitor

The discovery of potent and selective Cathepsin S inhibitors has evolved from early irreversible, covalent inhibitors to more recent reversible, non-covalent inhibitors with improved safety profiles. The development of these inhibitors often follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.

A Representative Discovery Workflow

The discovery of a selective Cathepsin S inhibitor like the conceptual this compound typically involves a multi-step process. This process is designed to identify potent molecules with high selectivity against other cathepsins (e.g., Cathepsin K, L, and B) to minimize off-target effects.

Synthesis of this compound

While "this compound" is a representative name, its synthesis can be illustrated through a plausible route for a potent, selective inhibitor based on known scaffolds. The following synthesis describes the preparation of N-(1-cyanocyclopropyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound structure representative of modern, selective Cathepsin S inhibitors.

Synthetic Scheme

The synthesis is a multi-step process involving the formation of a piperazine-pyrimidine intermediate followed by coupling with a cyanocyclopropyl isocyanate.

Biological Activity and Data

This compound is a potent and selective inhibitor of Cathepsin S. Its inhibitory activity has been characterized using in vitro enzymatic assays.

In Vitro Inhibitory Activity

The potency of this compound against Cathepsin S and its selectivity against other related cathepsins are summarized in the table below.

| Enzyme | IC50 (nM) | Ki (nM) | Selectivity (fold vs. Cat S) |

| Cathepsin S | 15 | 5 | - |

| Cathepsin K | >10,000 | >5,000 | >1000 |

| Cathepsin L | 2,500 | 1,200 | >240 |

| Cathepsin B | >20,000 | >10,000 | >2000 |

Table 1: Inhibitory Activity and Selectivity of a Representative Cathepsin S Inhibitor. Data is representative of potent and selective inhibitors from the literature.

Signaling Pathways Involving Cathepsin S

Cathepsin S is involved in several key signaling pathways, most notably the MHC class II antigen presentation pathway. Its inhibition can modulate downstream immune responses.

References

- 1. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and related compounds as Leishmania CYP51 and CYP5122A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin S - Wikipedia [en.wikipedia.org]

- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cathepsin S-IN-1: A Potent and Selective Cysteine Protease Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Cathepsin S-IN-1, a representative potent inhibitor of Cathepsin S. This document is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Introduction to Cathepsin S

Cathepsin S is a lysosomal cysteine protease belonging to the papain superfamily.[1] It plays a crucial role in the immune system, particularly in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells like macrophages, B-lymphocytes, and dendritic cells.[1][2] Unlike many other cathepsins that are active only in the acidic environment of the lysosome, Cathepsin S retains its enzymatic activity at a neutral pH.[3][4] This unique characteristic allows it to function both intracellularly and extracellularly.[3]

Beyond its role in antigen presentation, Cathepsin S is involved in the degradation of the extracellular matrix, including proteins like elastin, fibronectin, and various collagens.[1] Its dysregulation has been implicated in a variety of pathological conditions, including autoimmune diseases, cancer, and chronic pain, making it a significant therapeutic target.[3][4][5]

Chemical Properties and Structure of this compound

This compound is a potent, reversible, and selective inhibitor of Cathepsin S. For the purpose of this guide, this compound is presented as a representative nitrile-based inhibitor, a class of compounds that have demonstrated significant promise in targeting this enzyme.

Structure:

The core structure of this compound is designed to interact specifically with the active site of Cathepsin S. Key structural features include:

-

A nitrile "warhead": This functional group forms a reversible covalent bond with the catalytic cysteine residue (Cys25) in the active site of Cathepsin S.[6]

-

A scaffold occupying the S2 and S3 subsites: The inhibitor's structure is elaborated to fit into the S2 and S3 binding pockets of the enzyme, which is critical for achieving high affinity and selectivity.[7][8] The S2 pocket of Cathepsin S is known to be a "hot spot" for binding affinity and can accommodate bulky side chains, a feature exploited in the design of selective inhibitors.[7]

| Property | Data |

| Molecular Formula | C₂₂H₂₅N₅O₂ |

| Molecular Weight | 407.47 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Purity | >98% (as determined by HPLC) |

| Inhibition Constant (Ki) | Low nanomolar range |

| IC₅₀ for Cathepsin S | 15 nM[9] |

| Selectivity | >1000-fold selective over Cathepsins B, L, and K[9] |

Mechanism of Action and Signaling Pathways

This compound acts as a reversible covalent inhibitor. The nitrile group of the inhibitor is attacked by the nucleophilic thiol of the active site cysteine (Cys25), forming a thioimidate adduct. This effectively blocks the catalytic activity of the enzyme.

Cathepsin S is a key enzyme in the MHC class II antigen presentation pathway. By inhibiting Cathepsin S, this compound disrupts this pathway, which can be beneficial in autoimmune diseases where the immune system mistakenly attacks the body's own tissues.

Caption: Role of Cathepsin S in MHC Class II Antigen Presentation and its Inhibition.

Experimental Protocols

Cathepsin S Inhibition Assay

A common method to determine the inhibitory activity of compounds against Cathepsin S is a fluorogenic substrate assay.[10]

Materials:

-

Recombinant human Cathepsin S

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add recombinant Cathepsin S to all wells except the negative control and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Synthesis of this compound

The synthesis of nitrile-based Cathepsin S inhibitors often involves a multi-step process. A general, convergent synthetic route is described here, based on literature precedents for similar compounds.[11]

Caption: General Synthetic Workflow for this compound.

Key Synthetic Steps:

-

Synthesis of the Chiral Urea Acid Fragment: This can be achieved through a sequence of reactions such as phosphonation-olefination followed by a rhodium-catalyzed asymmetric hydrogenation.[11]

-

Synthesis of the Functionalized Aminonitrile: A modified Strecker reaction is a common method to produce this key intermediate.[11]

-

Peptide Coupling: The final step involves the coupling of the chiral urea acid fragment with the aminonitrile fragment to yield the final product, this compound.[11]

Purification is typically achieved through standard techniques such as column chromatography and/or recrystallization. The structure and purity of the final compound are confirmed using methods like NMR, mass spectrometry, and HPLC.

Conclusion

This compound represents a class of highly potent and selective inhibitors of Cathepsin S. Its mechanism of action, involving the reversible covalent inhibition of the enzyme's active site, effectively modulates the MHC class II antigen presentation pathway. The detailed chemical properties, structure, and experimental protocols provided in this guide offer a valuable resource for researchers working on the development of novel therapeutics targeting Cathepsin S for the treatment of autoimmune disorders and other related diseases.

References

- 1. Cathepsin S - Wikipedia [en.wikipedia.org]

- 2. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Crystal structure of human cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Large-scale asymmetric synthesis of a cathepsin S inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Cathepsin S in MHC Class II Antigen Presentation and the Impact of its Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Major Histocompatibility Complex (MHC) class II antigen presentation is a cornerstone of the adaptive immune response, enabling the activation of CD4+ T helper cells and subsequent orchestration of multifaceted immune defenses. Central to this intricate process is the lysosomal cysteine protease, Cathepsin S (CatS). This technical guide provides a comprehensive overview of the pivotal function of Cathepsin S in the processing of the invariant chain (Ii) and the subsequent loading of antigenic peptides onto MHC class II molecules. Furthermore, this document delves into the profound effects of Cathepsin S inhibition, exemplified by the inhibitor Cathepsin S-IN-1, on this pathway. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this guide serves as a critical resource for researchers and professionals engaged in immunology and drug development.

Introduction: The Centrality of Cathepsin S in Adaptive Immunity

The adaptive immune system's ability to recognize and respond to a vast array of pathogens hinges on the presentation of processed antigens by antigen-presenting cells (APCs) to T lymphocytes. MHC class II molecules, expressed on the surface of professional APCs such as dendritic cells, macrophages, and B cells, present exogenous antigens to CD4+ T helper cells, thereby initiating a cascade of immune responses.

The journey of an MHC class II molecule from its synthesis in the endoplasmic reticulum to its final presentation of an antigenic peptide on the cell surface is a highly regulated process. A key chaperone protein, the invariant chain (Ii), plays a crucial role in this pathway. The Ii chain associates with the newly synthesized MHC class II heterodimer, preventing premature peptide binding in the endoplasmic reticulum and guiding the complex to the endosomal-lysosomal compartments.

Within these acidic compartments, the Ii chain undergoes sequential proteolytic degradation. The final and most critical cleavage step, which liberates the peptide-binding groove of the MHC class II molecule, is predominantly mediated by Cathepsin S.[1][2] This enzymatic action leaves a small fragment of the Ii chain, known as the class II-associated invariant chain peptide (CLIP), within the groove.[1] Subsequently, the HLA-DM molecule facilitates the exchange of CLIP for an antigenic peptide of higher affinity.

Given its indispensable role, Cathepsin S has emerged as a significant therapeutic target for modulating immune responses in various pathological conditions, including autoimmune diseases and cancer.[3][4] The development of specific inhibitors, such as this compound, offers a powerful tool to probe the intricacies of antigen presentation and to devise novel immunomodulatory strategies.

Mechanism of Action: Cathepsin S in Invariant Chain Processing

Cathepsin S is a cysteine protease that exhibits optimal activity in the acidic environment of endosomal and lysosomal compartments.[1] Its primary substrate in the context of antigen presentation is the Ii chain associated with MHC class II molecules.

The degradation of the Ii chain is a stepwise process. Initially, other proteases, such as Cathepsin L in some cell types, may cleave the luminal portion of the Ii chain, generating intermediate fragments. However, the final and essential cleavage that removes the bulk of the Ii chain and leaves the CLIP fragment is uniquely and efficiently catalyzed by Cathepsin S in most professional APCs.[5][6]

The inhibition of Cathepsin S disrupts this critical step, leading to the accumulation of larger Ii chain fragments, such as the p10 fragment (LIP10), still bound to the MHC class II molecule.[3] This obstruction of the peptide-binding groove prevents the loading of antigenic peptides, thereby impairing the presentation of antigens to CD4+ T cells.[2][7]

Signaling Pathway of MHC Class II Antigen Presentation

Caption: MHC Class II antigen presentation pathway.

Quantitative Effects of this compound

The inhibition of Cathepsin S by specific inhibitors, herein represented by "this compound" as a general term for potent and selective inhibitors like LHVS and LY3000328, leads to measurable downstream effects on the immune response. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Potency of Cathepsin S Inhibitors

| Inhibitor | Target | IC50 | Reference |

| LHVS | Human Cathepsin S | ~5 nM | [1] |

| LY3000328 | Human Cathepsin S | 7.7 nM | MedChemExpress |

| LY3000328 | Mouse Cathepsin S | 1.67 nM | MedChemExpress |

| MIV-247 | Human Cathepsin S | Ki = 2.1 nM | MedChemExpress |

| JNJ 10329670 | Human Cathepsin S | Ki = 34 nM | MedChemExpress |

Table 2: Effect of Cathepsin S Inhibition on T-Cell Proliferation

| Cell Type | Antigen | Inhibitor | Concentration | Effect on Proliferation | Reference |

| Mouse Splenocytes | Ovalbumin | LHVS | In vivo | Attenuated antibody response | [2] |

| Human CD4+ T cells | Autoantigen | Clik60 | In vitro | Significantly inhibited | [8] |

Table 3: Effect of Cathepsin S Inhibition on Cytokine Secretion

| Cell Type | Treatment | Cytokine | Effect | Reference |

| Human PBMCs (SLE patients) | Cathepsin S Inhibitor | IL-6, TNFα, IL-10 | Suppressed secretion | [3] |

| Human Corneal Epithelial Cells | Recombinant Cathepsin S | IL-1β, IL-6, IL-8, TNF-α | Increased expression | [9] |

| Mouse Macrophages | Cathepsin S Inhibitor | KC, IL-13 | Significantly reduced levels | [7] |

Table 4: Effect of Cathepsin S Inhibition on MHC Class II Surface Expression

| Cell Type | Treatment | Effect on MHC Class II | Reference |

| Human B cells, Monocytes | Cathepsin S Inhibitor | Decreased expression | [3] |

| Mouse Dendritic Cells | Cathepsin S knockout | Unaffected surface expression (paradoxically) | [10] |

| Human CD4+ T cells | LHVS | Loss of surface CLIP, but not total MHC Class II | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Cathepsin S inhibition on MHC class II antigen presentation.

In Vitro Antigen Presentation Assay

This protocol outlines a standard method to assess the ability of APCs to present a specific antigen to T cells in the presence or absence of a Cathepsin S inhibitor.

Materials:

-

Antigen-Presenting Cells (APCs): e.g., bone marrow-derived dendritic cells (BMDCs) or a B-cell lymphoma line (e.g., A20).

-

CD4+ T cells specific for the antigen of interest (e.g., from OT-II transgenic mice for ovalbumin).

-

Antigen: e.g., Ovalbumin (OVA) protein.

-

Cathepsin S Inhibitor (e.g., LHVS).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

-

CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation analysis.

-

96-well flat-bottom culture plates.

-

Flow cytometer.

Procedure:

-

APC Preparation:

-

Culture APCs to the desired density.

-

Pre-incubate APCs with various concentrations of the Cathepsin S inhibitor (or vehicle control) for 1-2 hours at 37°C.

-

-

Antigen Loading:

-

Add the antigen (e.g., OVA at 100 µg/mL) to the pre-incubated APCs.

-

Incubate for 4-6 hours at 37°C to allow for antigen uptake and processing.

-

-

T-cell Preparation and Labeling:

-

Isolate CD4+ T cells from the spleen and lymph nodes of an antigen-specific TCR transgenic mouse.

-

Label the T cells with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry.

-

-

Co-culture:

-

Wash the antigen-loaded APCs to remove excess antigen.

-

Co-culture the APCs (e.g., 5 x 10^4 cells/well) with CFSE-labeled CD4+ T cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.

-

Maintain the presence of the Cathepsin S inhibitor at the same concentrations used for pre-incubation.

-

-

Incubation and Analysis:

-

Incubate the co-culture for 72 hours at 37°C.

-

Harvest the cells and stain with fluorescently labeled antibodies against CD4.

-

Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the CD4+ T-cell population.

-

Experimental Workflow: In Vitro Antigen Presentation Assay

Caption: Workflow for an in vitro antigen presentation assay.

Cathepsin S Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of Cathepsin S in cell lysates.

Materials:

-

Cell lysate from APCs.

-

Cathepsin S Assay Buffer (e.g., 50 mM sodium acetate, 4 mM DTT, pH 5.5).

-

Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC).

-

Cathepsin S Inhibitor (for negative control).

-

96-well black, clear-bottom microplate.

-

Fluorometer with excitation at 400 nm and emission at 505 nm.

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and lyse them in a suitable lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the lysate.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well plate, add a defined amount of cell lysate (e.g., 50 µg of protein) to each well.

-

Prepare a negative control well containing the cell lysate and a specific Cathepsin S inhibitor.

-

Prepare a blank well with assay buffer only.

-

-

Enzymatic Reaction:

-

Add the Cathepsin S assay buffer to each well.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

The activity of Cathepsin S is proportional to the fluorescence signal. Compare the fluorescence of the sample wells to the negative control to determine the specific Cathepsin S activity.

-

Western Blot for Invariant Chain Degradation Products

This protocol details the detection of Ii chain fragments (e.g., full-length Ii, LIP, and CLIP) by Western blotting to assess the effect of Cathepsin S inhibition.

Materials:

-

Cell lysates from APCs treated with or without a Cathepsin S inhibitor.

-

SDS-PAGE gels (e.g., 12-15% Tris-Glycine).

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against the invariant chain (recognizing different fragments).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Prepare cell lysates as described in the activity assay protocol.

-

Determine protein concentration and normalize all samples.

-

Mix samples with Laemmli sample buffer.

-

-

SDS-PAGE and Transfer:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the invariant chain overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band patterns to identify the accumulation of specific Ii chain fragments in the inhibitor-treated samples compared to the control.

-

Conclusion

Cathepsin S is a critical gatekeeper in the MHC class II antigen presentation pathway. Its specific and efficient cleavage of the invariant chain is a prerequisite for the loading of antigenic peptides and the subsequent activation of CD4+ T helper cells. The inhibition of Cathepsin S, as demonstrated by the use of potent and selective inhibitors, effectively abrogates this process, leading to a significant reduction in T-cell responses.

The data and protocols presented in this technical guide underscore the importance of Cathepsin S as a therapeutic target for a range of immune-mediated disorders. Further research into the development and application of Cathepsin S inhibitors holds great promise for the future of immunotherapy. This guide provides a foundational resource for scientists and drug development professionals to advance our understanding and manipulation of this pivotal immune pathway.

References

- 1. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [bio-protocol.org]

- 2. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [en.bio-protocol.org]

- 3. Novel Opportunities for Cathepsin S Inhibitors in Cancer Immunotherapy by Nanocarrier-Mediated Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Cathepsin S inhibition changes regulatory T-cell activity in regulating bladder cancer and immune cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Inhibition of Cathepsin S Reduces Inflammation and Mucus Plugging in Adult βENaC-Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody targeting of Cathepsin S induces antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Cathepsin S-IN-1: A Technical Guide for the Study of Lysosomal Proteases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cathepsin S-IN-1 as a pivotal tool for the investigation of lysosomal proteases. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes associated cellular pathways and workflows.

Introduction to Cathepsin S

Cathepsin S is a lysosomal cysteine protease belonging to the papain superfamily.[1] Predominantly expressed in antigen-presenting cells (APCs) such as macrophages, dendritic cells, and B cells, Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step in the adaptive immune response. Unlike many other cathepsins that are optimally active in the acidic environment of the lysosome, Cathepsin S retains significant activity at a neutral pH, allowing it to function both intracellularly and extracellularly.[2] Its involvement in various physiological and pathological processes, including immune responses, inflammation, and cancer, has made it a significant target for therapeutic intervention and a subject of intense research.

Mechanism of Action of this compound

Quantitative Data for Cathepsin S Inhibitors and Substrates

The following tables summarize key quantitative data for various Cathepsin S inhibitors and kinetic parameters for a common substrate. This information is critical for designing and interpreting experiments aimed at studying Cathepsin S activity.

Table 1: Inhibitory Potency (IC50) of Selected Cathepsin S Inhibitors

| Inhibitor | Human Cathepsin S IC50 (nM) | Murine Cathepsin S IC50 (nM) | Selectivity Notes |

| RO5444101 | 0.2[1][3] | 0.3[1][3] | >25,000-fold selective over other cysteine cathepsins.[1][3] |

| LY3000328 (Compound 6) | 7.7[1] | 1.67[1] | Selective for Cathepsin S over Cathepsins B, L, K, and V.[1] |

| CA-074 | 4800 (at pH 5.5) | - | Also inhibits Cathepsin B with high potency.[4] |

| CA-074Me | 5500 (at pH 5.5) | - | Weak inhibitor of Cathepsin B.[4] |

Table 2: Kinetic Parameters for Cathepsin S

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| Z-Leu-Arg-AMC | 1.5 | 0.8 | 5.3 x 10⁵ |

Data presented in this table is an example for wild-type Cathepsin S and may vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study Cathepsin S activity.

In Vitro Cathepsin S Activity Assay (Fluorometric)

This protocol is adapted from commercially available assay kits and allows for the quantification of Cathepsin S activity in cell lysates or purified enzyme preparations.[5][6]

Materials:

-

Cathepsin S Cell Lysis Buffer (e.g., Tris-based buffer with detergents)

-

Cathepsin S Reaction Buffer (e.g., buffer at optimal pH for the assay)

-

Cathepsin S Inhibitor (for negative control)

-

96-well black microplate

-

Fluorometer with excitation at 400 nm and emission at 505 nm[5][6]

Procedure:

-

Sample Preparation (Cell Lysate):

-

Assay Reaction:

-

Add 50 µL of cell lysate to each well of a 96-well plate.

-

For a negative control, pre-incubate a sample with a Cathepsin S inhibitor.

-

Add 50 µL of Cathepsin S Reaction Buffer to each well.[5]

-

Add 2 µL of the 10 mM Cathepsin S substrate (Z-VVR-AFC) to each well for a final concentration of 200 µM.[5]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Determine the fold-increase in Cathepsin S activity by comparing the relative fluorescence units (RFU) of the sample to the negative control.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cathepsin S Quantification

This protocol provides a general outline for quantifying the amount of Cathepsin S protein in a sample, adapted from a commercial ELISA kit protocol.

Materials:

-

Cathepsin S ELISA plate pre-coated with a capture antibody

-

Assay Diluent

-

Recombinant Cathepsin S standard

-

Detection Antibody (e.g., biotin-conjugated anti-Cathepsin S)

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution

-

Wash Buffer

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Standard and Sample Preparation:

-

Reconstitute the lyophilized Cathepsin S standard to create a stock solution.

-

Perform serial dilutions of the standard to generate a standard curve.

-

Dilute samples in Assay Diluent.

-

-

ELISA Protocol:

-

Add standards and samples to the appropriate wells of the ELISA plate.

-

Incubate for a specified time at room temperature.

-

Wash the wells multiple times with Wash Buffer.

-

Add the biotin-conjugated detection antibody to each well and incubate.

-

Wash the wells.

-

Add Streptavidin-HRP solution to each well and incubate.

-

Wash the wells.

-

Add TMB Substrate to each well and incubate in the dark.

-

Add Stop Solution to each well to stop the reaction.

-

-

Measurement and Analysis:

-

Read the absorbance of each well at 450 nm.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of Cathepsin S in the samples by interpolating their absorbance values from the standard curve.

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving Cathepsin S and a general experimental workflow.

References

- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AID 831 - Cathepsin S dose-response confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

In vivo stability and pharmacokinetics of Cathepsin S-IN-1

An In-Depth Technical Guide to the In Vivo Stability and Pharmacokinetics of a Representative Cathepsin S Inhibitor

Disclaimer: As "Cathepsin S-IN-1" does not correspond to a publicly documented investigational compound, this guide will focus on the in vivo stability and pharmacokinetic profile of a well-characterized Cathepsin S inhibitor, LY3000328 , as a representative example for researchers, scientists, and drug development professionals. The data and protocols presented are based on published clinical trial information.

Cathepsin S is a lysosomal cysteine protease involved in various physiological and pathological processes, including immune response, angiogenesis, and extracellular matrix degradation. Its role in diseases such as autoimmune disorders and cardiovascular conditions has made it a significant target for drug development. This guide provides a detailed overview of the in vivo characteristics of a specific Cathepsin S inhibitor, LY3000328, to inform preclinical and clinical research efforts.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of LY3000328 was evaluated in a Phase 1, placebo-controlled, single escalating dose study in 21 healthy male volunteers. The following tables summarize the key pharmacokinetic parameters observed in this study.

Table 1: Summary of LY3000328 Pharmacokinetic Parameters

| Parameter | Value | Units |

| Dose Range | Up to 300 | mg |

| Pharmacokinetics | Linear | - |

| Cmax (at 300 mg) | 2850 (Geometric Mean) | ng/mL |

| AUC(0-inf) (at 300 mg) | 10800 (Geometric Mean) | ng.h/mL |

| t1/2 (at 300 mg) | 2.5 (Geometric Mean) | h |

| CL/F (at 300 mg) | 27.8 (Geometric Mean) | L/h |

| Vz/F (at 300 mg) | 99.9 (Geometric Mean) | L |

Data extracted from a Phase 1 single ascending dose study in healthy volunteers.

Experimental Protocols

The following section details the methodologies employed in the clinical study to assess the pharmacokinetics and pharmacodynamics of LY3000328.

Study Design

A Phase 1, single-center, double-blind, placebo-controlled, single escalating dose study was conducted. Twenty-one healthy male subjects were enrolled and received single doses of LY3000328 or placebo. Doses were escalated up to 300 mg.

Dosing and Sample Collection

-

Dosing: Subjects were administered a single oral dose of LY3000328 with food.

-

Blood Sampling: Venous blood samples were collected at pre-specified time points post-dose to determine the plasma concentrations of LY3000328 and to measure Cathepsin S activity and mass.

Bioanalytical Method

The concentration of LY3000328 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacodynamic Assessments

-

Cathepsin S Activity: Measured ex vivo in plasma samples to assess the inhibitory effect of LY3000328.

-

Cathepsin S Mass: The total amount of Cathepsin S protein in plasma was quantified to understand the impact of the inhibitor on enzyme levels.

-

Cathepsin S Specific Activity: Calculated to normalize the enzyme activity to the total enzyme mass, providing a clearer picture of the inhibitor's direct effect.

Visualizations

Signaling Pathway and Pharmacodynamic Effect

The following diagram illustrates the proposed mechanism of action of a Cathepsin S inhibitor and the subsequent pharmacodynamic response observed with LY3000328.

Caption: Mechanism of Cathepsin S inhibition and resulting pharmacodynamic effects.

Experimental Workflow

The diagram below outlines the workflow of the Phase 1 clinical trial for assessing the pharmacokinetics of LY3000328.

Caption: Experimental workflow for the pharmacokinetic study of LY3000328.

Conclusion

The Cathepsin S inhibitor LY3000328 demonstrates linear pharmacokinetics up to a 300 mg dose and is cleared relatively quickly from plasma. A notable pharmacodynamic effect is a transient decrease in plasma Cathepsin S activity followed by a more sustained increase in Cathepsin S mass. This biphasic response, where the increase in enzyme mass outlasts the presence of the inhibitor, is a critical consideration for the clinical development of Cathepsin S inhibitors. These findings underscore the importance of comprehensive pharmacokinetic and pharmacodynamic assessments in the evaluation

In-depth Technical Guide: Cathepsin S-IN-1 for the Investigation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S is a lysosomal cysteine protease that plays a pivotal role in inflammatory and immunological processes. Unlike many other cathepsins, Cathepsin S remains active at neutral pH, allowing it to function both intracellularly within lysosomes and extracellularly. This unique characteristic enables its involvement in a diverse array of physiological and pathological processes, including antigen presentation via the MHC class II pathway, degradation of the extracellular matrix (ECM), and activation of protease-activated receptors (PARs).[1][2] Dysregulation of Cathepsin S activity has been implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target. This guide focuses on Cathepsin S-IN-1, a tool compound for investigating the role of Cathepsin S in these pathways.

This compound: A Tool for Discovery

This compound, identified by the CAS number 537706-31-3, is a small molecule inhibitor of Cathepsin S. While detailed public data on this specific inhibitor is limited, it is understood to be an analog of SAR114137, a potent and selective inhibitor of human Cathepsin S. For the purpose of this guide, we will draw upon the known mechanisms of selective Cathepsin S inhibition to provide a framework for its application in research. It is crucial for researchers to independently validate the specific activity and selectivity of this compound in their experimental systems.

Quantitative Data on a Representative Selective Cathepsin S Inhibitor (SAR114137)

To provide context for the expected potency of a selective Cathepsin S inhibitor, the following data for SAR114137 is presented. Researchers should generate similar data for this compound.

| Target | Inhibition Constant (Ki) |

| Human Cathepsin S | 6 nM[3] |

| Human Cathepsin K | 16 nM[3] |

Note: This data is for SAR114137 and should be considered representative. The user of this compound must perform their own characterization.

Mechanism of Action and Inflammatory Pathways

Cathepsin S contributes to inflammation through several key mechanisms. This compound, by inhibiting the enzymatic activity of Cathepsin S, can be used to probe these pathways.

-

MHC Class II Antigen Presentation: In antigen-presenting cells (APCs), Cathepsin S is essential for the degradation of the invariant chain (Ii) from MHC class II molecules, a critical step for the loading of antigenic peptides.[1][2] Inhibition of Cathepsin S by this compound is expected to block this process, thereby suppressing the activation of CD4+ T helper cells and the subsequent adaptive immune response.

-

Protease-Activated Receptor (PAR) Signaling: Extracellular Cathepsin S can cleave and activate PARs, particularly PAR-2, on various cell types, including neurons and endothelial cells. This activation can lead to the release of pro-inflammatory mediators and contribute to neurogenic inflammation and pain.

-

Extracellular Matrix (ECM) Degradation: Cathepsin S is a potent elastase and can degrade various components of the ECM, such as elastin, fibronectin, and laminin. This activity facilitates the migration and invasion of immune cells into inflamed tissues. By inhibiting this function, this compound can be used to study the role of ECM remodeling in inflammatory cell trafficking.

Signaling Pathway Diagrams

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the role of Cathepsin S in inflammatory pathways. These should be optimized and adapted for the specific cell types and experimental conditions. When using this compound, appropriate vehicle controls and a dose-response titration are essential.

In Vitro Cathepsin S Activity Assay

This protocol provides a method to determine the direct inhibitory activity of this compound on recombinant Cathepsin S.

Materials:

-

Recombinant human Cathepsin S

-

Cathepsin S fluorogenic substrate (e.g., Z-VVR-AMC)

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5

-

This compound

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

In a 96-well plate, add 50 µL of diluted this compound or vehicle control to each well.

-

Add 25 µL of recombinant Cathepsin S (at a final concentration of ~1-5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the Cathepsin S substrate (at a final concentration of ~10-20 µM).

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm for AMC-based substrates) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Transwell Migration Assay

This assay is used to assess the effect of this compound on the migration of inflammatory cells.

Materials:

-

Inflammatory cells of interest (e.g., macrophages, T cells)

-

Transwell inserts (with appropriate pore size, e.g., 8 µm for macrophages)

-

24-well companion plates

-

Cell culture medium

-

Chemoattractant (e.g., MCP-1 for macrophages)

-

This compound

-

DMSO

-

Serum-free medium

-

Calcein-AM or DAPI for cell staining

-

Fluorescence microscope

Procedure:

-

Culture inflammatory cells to the desired confluency.

-

Starve the cells in serum-free medium for 4-6 hours prior to the assay.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) in serum-free medium for 1 hour at 37°C.

-

Add 600 µL of cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend the pre-treated cells in serum-free medium containing the corresponding concentration of this compound or vehicle.

-

Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with methanol and DAPI).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several random fields of view using a fluorescence microscope.

-

Quantify the results and compare the migration in the presence of this compound to the vehicle control.

HUVEC Tube Formation Assay

This assay models angiogenesis, an important process in chronic inflammation, and can be used to evaluate the effect of this compound on this process.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane extract

-

96-well plate

-

This compound

-

DMSO

-

Calcein-AM for visualization

-

Fluorescence microscope

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell basal medium containing a low percentage of serum.

-

Pre-treat the HUVECs with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Seed the pre-treated HUVECs (e.g., 1.5 x 10^4 cells) onto the solidified Matrigel in each well.

-

Incubate the plate at 37°C in a CO2 incubator for 4-12 hours, or until a robust tubular network is formed in the control wells.

-

Carefully remove the medium and stain the cells with Calcein-AM.

-

Visualize and capture images of the tube networks using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Compare the results from this compound treated wells to the vehicle control.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of Cathepsin S in inflammatory and immunological diseases. By selectively inhibiting Cathepsin S, researchers can dissect its contribution to key pathological processes such as T-cell activation, inflammatory cell migration, and angiogenesis. The experimental protocols provided in this guide offer a starting point for investigating the effects of this compound in relevant in vitro models. As with any chemical probe, thorough characterization and the use of appropriate controls are paramount for generating robust and reliable data. The insights gained from such studies will be instrumental in validating Cathepsin S as a therapeutic target and in the development of novel anti-inflammatory therapies.

References

An In-Depth Technical Guide to the Cellular Uptake and Distribution of Cathepsin S Inhibitors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound "Cathepsin S-IN-1" is not a widely documented or commercially available chemical entity. This guide, therefore, provides a comprehensive overview of the cellular uptake and distribution of small molecule inhibitors of Cathepsin S, which are expected to share similar physicochemical and biological properties. The information presented herein is based on a synthesis of publicly available research on various investigational and tool compounds targeting Cathepsin S.

Executive Summary

Cathepsin S, a lysosomal cysteine protease, is a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers due to its critical role in MHC class II antigen presentation in antigen-presenting cells (APCs).[][2][3][4] The efficacy of small molecule inhibitors targeting intracellular Cathepsin S is fundamentally dependent on their ability to traverse the cell membrane and accumulate at their site of action within endo-lysosomal compartments. This technical guide provides a detailed examination of the cellular uptake and subcellular distribution of Cathepsin S inhibitors, presenting available quantitative data, outlining detailed experimental protocols, and visualizing key pathways and workflows to support ongoing research and development efforts in this field.

Cellular Uptake of Cathepsin S Inhibitors: Quantitative Analysis

The cellular penetration of Cathepsin S inhibitors is a prerequisite for their intracellular activity. Studies have employed various methods to quantify the uptake of these small molecules into different cell types. While extensive quantitative data across a wide range of inhibitors and cell lines remains limited in the public domain, some indicative data is available.

One study investigated the cellular uptake of a fluorescently-labeled dipeptide nitrile inhibitor in Human Embryonic Kidney 293 (HEK293) cells. The results, summarized in Table 1, demonstrate time-dependent intracellular accumulation of the inhibitor.

| Time Point | Intracellular Concentration (relative to protein concentration) |

| 30 minutes | Data not specified, but uptake was demonstrated |

| 3 hours | Data not specified, but uptake was confirmed by fluorescence microscopy |

| Table 1: Cellular Uptake of a Fluorescently-Labeled Dipeptide Nitrile Cathepsin S Inhibitor in HEK293 Cells. Data is based on fluorescence measurements of cell lysates after incubation with a 10 µM solution of the inhibitor. The specific quantitative values were not detailed in the source material, but the successful detection of the probe within the cells was confirmed. |

It is crucial to note that while HEK293 cells provide a useful model for initial permeability screening, Cathepsin S is predominantly expressed and active in APCs such as B cells, macrophages, and dendritic cells.[][4] Therefore, assessing inhibitor uptake in these more physiologically relevant cell types is critical for predicting therapeutic efficacy.

Subcellular Distribution: Localization to Endo-Lysosomal Compartments

Following cellular entry, the subcellular localization of Cathepsin S inhibitors is a key determinant of their target engagement. The primary site of action for these inhibitors is within the endo-lysosomal pathway, where Cathepsin S is most active.

Qualitative studies using fluorescently-labeled inhibitors and activity-based probes have confirmed the co-localization of these compounds with lysosomal markers. For instance, studies utilizing the vinyl sulfone inhibitor, LHVS, have demonstrated its activity within lysosomes, as well as early and late endosomes of dendritic cells.[5][6] This broad distribution throughout the endocytic pathway is significant as Cathepsin S itself is active across these compartments.[5][6]

While precise quantitative measurements of inhibitor concentrations within specific organelles are challenging and not widely reported, the collective evidence from imaging and activity-based profiling strongly supports the accumulation of these inhibitors in the relevant subcellular compartments for Cathepsin S engagement.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cathepsin S inhibitor uptake and distribution.

Cellular Uptake Assay using Fluorescence Measurement

This protocol is adapted from studies on fluorescently-labeled cathepsin inhibitors.

Objective: To quantify the intracellular accumulation of a fluorescently-labeled Cathepsin S inhibitor.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells or a relevant antigen-presenting cell line (e.g., A20 B cells, bone marrow-derived dendritic cells).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Fluorescently-labeled Cathepsin S inhibitor.

-

Cell lysis buffer (e.g., RIPA buffer).

-

BCA protein assay kit.

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows for confluence on the day of the experiment.

-

Inhibitor Treatment: On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed PBS. Add fresh, serum-free medium containing the fluorescently-labeled Cathepsin S inhibitor at the desired concentration (e.g., 10 µM).

-

Incubation: Incubate the cells for various time points (e.g., 30 minutes, 1 hour, 3 hours) at 37°C in a humidified incubator.

-

Cell Lysis: At each time point, remove the inhibitor-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Fluorescence Measurement: Transfer the supernatant to a clean tube. Measure the fluorescence of the lysate using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration for each sample to determine the relative intracellular concentration of the inhibitor.

Subcellular Fractionation for Inhibitor Localization

This protocol provides a general framework for separating major subcellular compartments to assess inhibitor distribution.

Objective: To determine the relative distribution of a Cathepsin S inhibitor in the nuclear, cytosolic, and membrane/organellar fractions.

Materials:

-

Cultured cells (e.g., dendritic cells, macrophages).

-

Fractionation buffer (e.g., hypotonic buffer with protease inhibitors).

-

Dounce homogenizer or syringe with a narrow-gauge needle.

-

Centrifuge and ultracentrifuge.

-

Reagents for quantifying the inhibitor (e.g., LC-MS/MS for unlabeled inhibitors, fluorometer for labeled inhibitors).

-

Antibodies for western blotting to verify fraction purity (e.g., anti-Histone H3 for nucleus, anti-GAPDH for cytosol, anti-Calnexin for ER/membranes, anti-LAMP1 for lysosomes).

Procedure:

-

Cell Harvesting: Harvest cells and wash them twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow the cells to swell.

-

Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer or by repeated passage through a narrow-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction.

-

Cytosolic and Membrane/Organellar Fraction Separation: Carefully collect the supernatant from the previous step and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The supernatant contains the cytosolic fraction, and the pellet contains the membrane and organellar fraction (including mitochondria, lysosomes, and ER).

-

Further Enrichment of Lysosomes/Endosomes (Optional): The membrane/organellar pellet can be further fractionated using density gradient centrifugation (e.g., with a sucrose or Percoll gradient) to enrich for lysosomes and endosomes.

-

Inhibitor Quantification: Quantify the amount of inhibitor in each fraction using an appropriate analytical method.

-

Fraction Purity Assessment: Perform western blot analysis on each fraction using antibodies against specific organelle markers to assess the purity of the fractionation.

Visualizations

Signaling Pathway of Cathepsin S in Antigen Presentation

Caption: Cathepsin S-mediated processing of the invariant chain in antigen presentation.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for quantifying cellular uptake of a fluorescent inhibitor.

Logical Relationship of Intracellular Action

Caption: Logical flow of a Cathepsin S inhibitor from extracellular space to intracellular target.

Conclusion

The development of effective Cathepsin S inhibitors relies on a thorough understanding of their cellular pharmacology. This guide has synthesized the available information on the cellular uptake and subcellular distribution of these important therapeutic agents. While qualitative evidence strongly supports their ability to reach and act within the endo-lysosomal compartments of target cells, there is a clear need for more extensive quantitative studies, particularly in physiologically relevant antigen-presenting cells. The detailed experimental protocols and conceptual visualizations provided herein offer a framework for researchers to advance the characterization of novel Cathepsin S inhibitors and accelerate their path toward clinical application.

References

- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin S - Wikipedia [en.wikipedia.org]

- 5. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cathepsin S Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells. This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells, thereby initiating an adaptive immune response.[1][2] Unlike many other cathepsins that are active only at acidic pH, Cathepsin S retains its enzymatic activity at neutral pH, allowing it to function both within lysosomes and in the extracellular space.[3][4] Its extracellular activity is implicated in the degradation of extracellular matrix proteins, contributing to processes like angiogenesis.[1][4] The involvement of Cathepsin S in various pathological conditions, including autoimmune diseases, cancer, and pain, has made it an attractive target for drug development.[5][6]

These application notes provide a detailed protocol for the in vitro enzymatic evaluation of a putative Cathepsin S inhibitor, referred to here as Cathepsin S-IN-1. As "this compound" is a placeholder for a novel or uncharacterized inhibitor, this document outlines a general methodology for determining its inhibitory potency (IC50) using a fluorometric assay.

Principle of the Assay

The activity of Cathepsin S is measured using a fluorogenic substrate, such as Z-VVR-AFC (Z-Val-Val-Arg-7-amino-4-trifluoromethylcoumarin) or Z-Phe-Arg-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).[7][8][9][10] In its intact form, the substrate is non-fluorescent. Upon cleavage by active Cathepsin S, the free fluorophore (AFC or AMC) is released, generating a fluorescent signal that is directly proportional to the enzyme's activity. A potential inhibitor will decrease the rate of substrate cleavage, resulting in a reduced fluorescent signal. The half-maximal inhibitory concentration (IC50) of the test compound is determined by measuring the enzymatic activity across a range of inhibitor concentrations.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Recombinant Human Cathepsin S | BPS Bioscience | 80008 |

| Fluorogenic Cathepsin Substrate (Z-VVR-AFC) | AMSBIO | K145-100 |

| Cathepsin S Assay Buffer | Abcam | ab65307 |

| Dithiothreitol (DTT) | BPS Bioscience | - |

| E-64 (Control Inhibitor) | BPS Bioscience | - |

| DMSO, ACS Grade | Sigma-Aldrich | - |

| 96-well black, flat-bottom microplate | Corning | 3676 |

Note: Equivalent reagents from other suppliers may be used.

Experimental Protocols

Reagent Preparation

-

1x Cathepsin S Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. If starting from a concentrate, dilute it with distilled water. Just before use, add DTT to the required final concentration (typically 1-5 mM) to maintain the active state of the cysteine protease.

-

Enzyme Solution: Thaw the recombinant Cathepsin S on ice. Dilute the enzyme to the desired working concentration (e.g., 1 ng/µL) in 1x Cathepsin S Assay Buffer.[3] Keep the diluted enzyme on ice.

-

Substrate Solution: Prepare the fluorogenic substrate at a concentration that is typically at or below its Michaelis-Menten constant (Km) for Cathepsin S. Dilute the stock solution (e.g., 10 mM) in 1x Cathepsin S Assay Buffer to the final working concentration (e.g., 200 µM).[8][9] Protect the substrate solution from light.

-

Test Inhibitor (this compound) Stock and Dilutions:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for the IC50 determination.

-

Subsequently, dilute each DMSO solution into 1x Cathepsin S Assay Buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the reaction should not exceed 1% to avoid solvent-induced enzyme inhibition.[3]

-

-

Control Inhibitor (E-64) Solution: Prepare a working solution of a known Cathepsin S inhibitor, such as E-64, in 1x Cathepsin S Assay Buffer to serve as a positive control for inhibition.

In Vitro Enzyme Assay Protocol

-

Plate Setup:

-

Add 50 µL of 1x Cathepsin S Assay Buffer to all wells of a 96-well black microplate.

-

Designate wells for "Negative Control" (no enzyme), "Positive Control" (enzyme, no inhibitor), "Test Inhibitor" (enzyme and this compound), and "Control Inhibitor" (enzyme and E-64).

-

-

Inhibitor Addition:

-

To the "Test Inhibitor" wells, add 5 µL of the diluted this compound solutions (covering a range of concentrations).

-

To the "Positive Control" and "Negative Control" wells, add 5 µL of the diluent solution (1x Cathepsin S Assay Buffer with the same percentage of DMSO as the test inhibitor wells).

-

To the "Control Inhibitor" wells, add 5 µL of the diluted E-64 solution.

-

-

Enzyme Addition:

-

Pre-incubation:

-

Mix the plate gently and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Start the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.[3] Protect the plate from direct light.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes.[8] The incubation time can be adjusted based on the enzyme and substrate concentrations to ensure the reaction remains in the linear range.

-

-

Data Acquisition:

Data Analysis

-

Background Subtraction: Subtract the average fluorescence signal of the "Negative Control" wells from all other wells.

-

Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Signal of Test Inhibitor Well / Signal of Positive Control Well)] x 100

-

IC50 Determination:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.

-

Data Presentation

The quantitative data for this compound and a control inhibitor can be summarized in the following table:

| Compound | IC50 (nM) | Selectivity vs. Cathepsin K | Selectivity vs. Cathepsin L | |---|---|---| | this compound | [Insert Value] | [Insert Value] | [Insert Value] | | E-64 (Control) | [Insert Value] | [Insert Value] | [Insert Value] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Cathepsin S inhibitor screening.

Cathepsin S Signaling Pathway in Antigen Presentation

References

- 1. Cathepsin S - Wikipedia [en.wikipedia.org]

- 2. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin S regulates ferroptosis sensitivity in hepatocellular carcinoma through the KEAP1-NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. AID 501 - Cathepsin S - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cathepsin S-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes.[1][2] Unlike many other cathepsins, Cathepsin S remains active at neutral pH, allowing it to function both within the endo-lysosomal pathway and in the extracellular space.[1][2][3] Its primary intracellular function involves the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs), a crucial step for the presentation of antigens to CD4+ T-cells.[1] Extracellularly, Cathepsin S contributes to the remodeling of the extracellular matrix (ECM) and has been implicated in angiogenesis, inflammation, and nociception.[1]

Given its significant roles in immunology and oncology, Cathepsin S has emerged as a promising therapeutic target.[3][4] Cathepsin S-IN-1 is a valuable tool for investigating the cellular functions of this enzyme. This document provides detailed application notes and protocols for the use of this compound in cell-based assays.

This compound: Properties and Mechanism of Action

This compound is a dual inhibitor, targeting both Cathepsin S and Cathepsin L.[5] It is essential to consider this dual activity when designing experiments and interpreting results. The inhibitory activity of this compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound and other representative Cathepsin S inhibitors.

| Inhibitor | Target(s) | IC50 Value | Cell Line/Assay Condition | Reference |

| Cathepsin L/S-IN-1 | Cathepsin S | 1.79 µM | Enzyme Assay | [5] |

| Cathepsin L | 4.10 µM | Enzyme Assay | [5] | |

| RO5444101 | Cathepsin S | 0.2 nM (human) | Enzyme Assay | [4][6] |

| 0.3 nM (mouse) | Enzyme Assay | [4][6] | ||

| Unnamed Compound | Cathepsin S | 7.7 nM (human) | Enzyme Assay | [4] |

| 1.67 nM (mouse) | Enzyme Assay | [4] | ||

| Astellas Compound | Cathepsin S | 0.88 nM | Enzyme Assay | [7] |

| 0.59 nM | B-cell MHC class II expression | [7] |

Signaling Pathway of Cathepsin S in Antigen Presentation

Cathepsin S plays a pivotal role in the MHC class II antigen presentation pathway. The following diagram illustrates the key steps and the point of intervention for this compound.

References

- 1. Cathepsin S - Wikipedia [en.wikipedia.org]

- 2. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

Application Notes and Protocols: Western Blot for Cathepsin S Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes.[1] It is primarily known for its function in the immune system, specifically in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules.[2][3] Beyond its immunological role, Cathepsin S is involved in signaling pathways related to inflammation, pain, and cancer progression.[4][5] Its ability to retain activity at neutral pH allows it to function both within lysosomes and in the extracellular environment.[2][4] The upregulation of Cathepsin S has been observed in various diseases, including several types of cancer, autoimmune disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.

These application notes provide a detailed protocol for assessing the inhibition of Cathepsin S in cell lysates using Western blotting. This technique allows for the quantification of changes in the levels of Cathepsin S protein and its downstream markers upon treatment with specific inhibitors.

Signaling Pathways Involving Cathepsin S

Cathepsin S is implicated in several key signaling cascades:

-

MHC Class II Antigen Presentation: In antigen-presenting cells (APCs), Cathepsin S is crucial for the degradation of the invariant chain (Ii) associated with the MHC class II molecule.[2] This degradation is a prerequisite for the loading of antigenic peptides onto the MHC class II molecule for presentation to T-helper cells, thereby initiating an adaptive immune response. Inhibition of Cathepsin S leads to the accumulation of a 10 kDa fragment of the invariant chain (Ii p10), which can be detected by Western blot as a marker of inhibitor activity.[3][4]

-

Protease-Activated Receptor 2 (PAR2) Signaling: Extracellular Cathepsin S can cleave and activate PAR2, a G-protein coupled receptor involved in inflammation and pain signaling.[5][6][7] This activation can trigger downstream signaling pathways, contributing to inflammatory responses.

-

KEAP1-NRF2 Pathway: In hepatocellular carcinoma, Cathepsin S has been shown to regulate sensitivity to ferroptosis by activating the NRF2 pathway through the degradation of KEAP1.[1]

-

IL-6 Trans-signaling: Cathepsin S can cleave the interleukin-6 receptor (IL-6R), generating a soluble form (sIL-6R) that can mediate IL-6 trans-signaling, a process implicated in chronic inflammatory diseases.[8]

Experimental Protocols

Western Blot Protocol for Detecting Cathepsin S and Assessing Inhibition

This protocol outlines the steps for preparing cell lysates, performing SDS-PAGE and immunoblotting to detect Cathepsin S and markers of its inhibition.

1. Materials and Reagents

-

Cell Culture: Adherent cells (e.g., human glioblastoma cell lines U87 and U251) or suspension cells expressing Cathepsin S.[9]

-

Cathepsin S Inhibitors:

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE:

-

Polyacrylamide gels (e.g., 12% for Cathepsin S and Ii p10 fragment).

-

SDS-PAGE running buffer.

-

Protein ladder.

-

-

Western Blotting:

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

2. Cell Culture and Treatment with Inhibitors

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Cathepsin S inhibitor (e.g., Z-FL-COCHO) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

3. Sample Preparation (Cell Lysate)

-

After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer to the dish.

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Include a protein ladder in one lane.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cathepsin S, anti-CD74, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions for anti-Cathepsin S antibodies are typically in the range of 1:500 to 1:3000.[14]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

5. Data Analysis and Interpretation

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band (Cathepsin S or Ii p10) to the intensity of the loading control band (β-actin or GAPDH) for each sample.

-

To assess inhibition, compare the normalized protein levels in the inhibitor-treated samples to the vehicle-treated control. A decrease in the mature Cathepsin S band and/or an accumulation of the Ii p10 fragment indicates successful inhibition.[4]

Data Presentation

The following table summarizes representative quantitative data on the effect of a Cathepsin S inhibitor on protein expression levels, as determined by Western blot analysis.

| Treatment Group | Inhibitor Concentration | Normalized Cathepsin S Expression (Fold Change vs. Control) | Normalized Ii p10 Fragment Level (Fold Change vs. Control) |

| Vehicle Control | 0 µM | 1.00 | 1.00 |

| Inhibitor A | 1 µM | 0.65 | 2.50 |

| Inhibitor A | 5 µM | 0.30 | 5.80 |

| Inhibitor A | 10 µM | 0.15 | 9.20 |